molecular formula C11H9ClN4O2 B12774798 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- CAS No. 89660-09-3

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-

Cat. No.: B12774798
CAS No.: 89660-09-3
M. Wt: 264.67 g/mol
InChI Key: WZFUXYDHAPWISG-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group, a methyl group, and an oxadiazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.

    Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Methylation: Methylation of the benzimidazole core can be achieved using methyl iodide or dimethyl sulfate.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through the reaction of the methylated benzimidazole with appropriate nitrile oxides under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Benzimidazole, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-.

    Uniqueness: The presence of the oxadiazole ring and the specific substitution pattern make this compound distinct from other benzimidazole derivatives. This unique structure may contribute to its specific biological and chemical properties.

Properties

CAS No.

89660-09-3

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

5-chloro-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzimidazol-2-one

InChI

InChI=1S/C11H9ClN4O2/c1-6-13-10(14-18-6)16-9-5-7(12)3-4-8(9)15(2)11(16)17/h3-5H,1-2H3

InChI Key

WZFUXYDHAPWISG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C

Origin of Product

United States

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